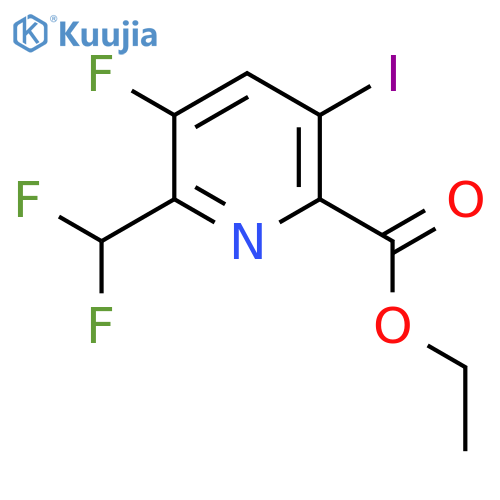

Cas no 1805194-83-5 (Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate)

1805194-83-5 structure

商品名:Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate

CAS番号:1805194-83-5

MF:C9H7F3INO2

メガワット:345.057065248489

CID:4881818

Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate

-

- インチ: 1S/C9H7F3INO2/c1-2-16-9(15)7-5(13)3-4(10)6(14-7)8(11)12/h3,8H,2H2,1H3

- InChIKey: RSFAHUCNKFPRDY-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C(C(F)F)=NC=1C(=O)OCC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.8

Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029036346-250mg |

Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate |

1805194-83-5 | 95% | 250mg |

$989.80 | 2022-04-01 | |

| Alichem | A029036346-1g |

Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate |

1805194-83-5 | 95% | 1g |

$2,837.10 | 2022-04-01 | |

| Alichem | A029036346-500mg |

Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate |

1805194-83-5 | 95% | 500mg |

$1,786.10 | 2022-04-01 |

Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

1805194-83-5 (Ethyl 2-(difluoromethyl)-3-fluoro-5-iodopyridine-6-carboxylate) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬